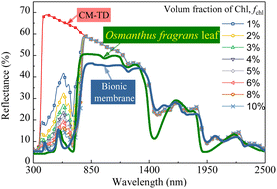A light scattering camouflage membrane with similar solar spectrum reflectance to leaves based on a chlorophyll and titanium dioxide composite
RSC Advances Pub Date: 2023-11-17 DOI: 10.1039/D3RA05442J
Abstract
To counter the hyperspectral detection under the background of vegetation, a light scattering camouflage polyvinyl alcohol membrane containing lithium chloride, chlorophyll (Chl) and titanium dioxide (TD) particles was developed according to the bionic principle. Based on the reflectance and transmittance of the membrane, the optical constants of all components of the membrane were inverted via the ray tracing model and four flux Kubelka–Munk model. Using the determined optical constants, the reflectances of the membranes with different component contents were predicted through the model, and the effects of TD, Chl and water contents on the reflectance of the membrane were elucidated, respectively. Besides, a military specification of the USA in the region of 760 to 1200 nm and an Osmanthus fragrans leaf were used as a spectrum requirement and a simulation object of the camouflage membrane, respectively, to determine the appropriate contents of TD, Chl and water. It is found that when the volume fractions of TD, Chl and water are 0.7%, 5% and 50%, respectively, the 0.3 mm thick membrane can not only meet the military specification but also exhibit a reflection spectrum similar to that of the leaf with a similarity of 0.976.


Recommended Literature
- [1] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [2] Novel co-crystals of the nutraceutical sinapic acid†
- [3] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [4] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [5] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [6] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [7] Oral drug suitability parameters†
- [8] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [9] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [10] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†

Journal Name:RSC Advances
Research Products
-
CAS no.: 88-09-5
-
CAS no.: 3967-55-3
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3









